Iosumetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iosumetic acid typically involves the iodination of succinanilic acid derivatives. The process begins with the preparation of the succinanilic acid backbone, followed by the introduction of iodine atoms at specific positions on the aromatic ring. This can be achieved through electrophilic substitution reactions using iodine and suitable oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity this compound. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Iosumetic acid undergoes various chemical reactions, including:
Oxidation: The presence of iodine atoms makes this compound susceptible to oxidation reactions, which can lead to the formation of iodinated by-products.
Reduction: Reduction reactions can remove iodine atoms, converting this compound into less iodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed under controlled conditions to achieve selective reduction.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions, typically under mild to moderate temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated succinanilic acid derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of iodinated compounds .
Scientific Research Applications
Iosumetic acid has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Biology: this compound derivatives are studied for their potential as imaging agents in biological systems due to their high iodine content.
Medicine: Research is ongoing into the use of this compound in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: This compound is utilized in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism by which iosumetic acid exerts its effects is primarily related to its iodine content. Iodine atoms can interact with biological molecules, leading to the formation of reactive iodine species. These species can modify proteins, nucleic acids, and other biomolecules, resulting in various biological effects. The molecular targets and pathways involved include oxidative stress pathways, DNA damage response, and protein iodination .
Comparison with Similar Compounds
Iosumetic acid can be compared with other iodinated aromatic compounds, such as:
Iodobenzoic acid: Similar in structure but with different substitution patterns on the aromatic ring.
Iodophenol: Contains iodine atoms on a phenolic ring, leading to different reactivity and applications.
Iodoaniline: Aniline derivatives with iodine atoms, used in different synthetic and industrial applications .
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple iodine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
37863-70-0 |
---|---|
Molecular Formula |
C13H15I3N2O3 |
Molecular Weight |
627.98 g/mol |
IUPAC Name |
4-[N-ethyl-2,4,6-triiodo-3-(methylamino)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15I3N2O3/c1-3-18(9(19)4-5-10(20)21)13-8(15)6-7(14)12(17-2)11(13)16/h6,17H,3-5H2,1-2H3,(H,20,21) |
InChI Key |
IGSPYLOKMDUVEX-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C=C(C(=C1I)NC)I)I)C(=O)CCC(=O)O |
Canonical SMILES |
CCN(C1=C(C=C(C(=C1I)NC)I)I)C(=O)CCC(=O)O |
37863-70-0 | |
Synonyms |
iosumetic acid N-ethyl-2',4',6'-triiodo-3'-(methylamino)succinanilic acid |
Origin of Product |
United States |
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